Methyl 5-hydroxy-2-methyl-1-[2-(4-nitroanilino)ethyl]-1H-indole-3-carboxylate
Overview
Description
Methyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-hydroxy-2-methyl-1-[2-(4-nitroanilino)ethyl]-1H-indole-3-carboxylate can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and cyclohexanone under acidic conditions . Another method includes palladium-catalyzed intramolecular oxidative coupling of anilines functionalized with electron-withdrawing and -donating groups . Microwave-assisted synthesis has also been reported to be efficient for producing functionalized indole derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Fischer indole synthesis or palladium-catalyzed coupling reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially at the nitro group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic chemistry.
Scientific Research Applications
Methyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive indole core.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl 5-hydroxy-2-methyl-1-[2-(4-nitroanilino)ethyl]-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or activate specific receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-hydroxy-2-methyl-1-{2-[(4-nitrophenyl)amino]ethyl}-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its combination of hydroxy, methyl, and nitrophenyl groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-hydroxy-2-methyl-1-[2-(4-nitroanilino)ethyl]indole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-12-18(19(24)27-2)16-11-15(23)7-8-17(16)21(12)10-9-20-13-3-5-14(6-4-13)22(25)26/h3-8,11,20,23H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKVHJIBRKVQBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CCNC3=CC=C(C=C3)[N+](=O)[O-])C=CC(=C2)O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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